molecular formula C10H8FN3O4 B13443946 1-(3-Fluoro-4-nitrobenzoyl)-2-imidazolidinone

1-(3-Fluoro-4-nitrobenzoyl)-2-imidazolidinone

Cat. No.: B13443946
M. Wt: 253.19 g/mol
InChI Key: KXYHYLMUXJOOKZ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-nitrobenzoyl)-2-imidazolidinone is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzoyl moiety, which is further linked to an imidazolidinone ring. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-nitrobenzoyl)-2-imidazolidinone typically involves the reaction of 3-fluoro-4-nitrobenzoyl chloride with imidazolidinone. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-nitrobenzoyl)-2-imidazolidinone undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom and nitro group on the benzoyl moiety can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The imidazolidinone ring can undergo oxidation under specific conditions to form corresponding oxides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Imidazolidinones: Nucleophilic substitution reactions result in various substituted imidazolidinones.

Scientific Research Applications

1-(3-Fluoro-4-nitrobenzoyl)-2-imidazolidinone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-nitrobenzoyl)-2-imidazolidinone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(3-Fluoro-4-nitrobenzoyl)-2-imidazolidinone can be compared with similar compounds such as:

    3-Fluoro-4-nitrobenzoyl chloride: This compound is a precursor in the synthesis of this compound and shares similar structural features.

    4-Fluoro-3-nitrobenzoyl chloride: Another related compound with a different substitution pattern on the benzoyl moiety.

    3-Fluoro-4-nitrobenzoic acid: This compound is used in the synthesis of 3-fluoro-4-nitrobenzoyl chloride and has similar chemical properties.

The uniqueness of this compound lies in its combination of a fluorine atom, nitro group, and imidazolidinone ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8FN3O4

Molecular Weight

253.19 g/mol

IUPAC Name

1-(3-fluoro-4-nitrobenzoyl)imidazolidin-2-one

InChI

InChI=1S/C10H8FN3O4/c11-7-5-6(1-2-8(7)14(17)18)9(15)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16)

InChI Key

KXYHYLMUXJOOKZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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